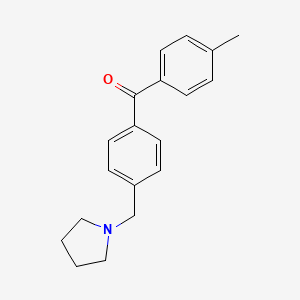

4-Methyl-4'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

4-Methyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol . It is also known by its IUPAC name, (4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone . This compound is characterized by the presence of a benzophenone core substituted with a pyrrolidinomethyl group and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

4-Methyl-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Methyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function. The benzophenone core may also play a role in binding to hydrophobic pockets within proteins .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzophenone: Similar structure but lacks the pyrrolidinomethyl group.

4’-Pyrrolidinomethyl benzophenone: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

4-Methyl-4’-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs .

Actividad Biológica

4-Methyl-4'-pyrrolidinomethyl benzophenone (often abbreviated as 4-MPB) is a synthetic compound with significant potential in various biological applications. This compound belongs to the class of benzophenone derivatives, which are known for their diverse biological activities, including interactions with neurotransmitter systems and potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C18H22N2O

- Molecular Weight : 286.38 g/mol

- Melting Point : Approximately 59.5 °C

- Boiling Point : Estimated at 328.1 °C

- LogP (Partition Coefficient) : 3.640, indicating moderate lipophilicity

Biological Activity

Research indicates that 4-MPB exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and enzymes.

4-MPB is believed to act primarily as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism suggests potential applications in the treatment of neurological disorders and cognitive enhancement.

Comparative Analysis with Related Compounds

The biological activity of 4-MPB can be compared to other similar compounds, such as:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Fluoro-4'-pyrrolidinomethyl benzophenone | Contains a fluorine atom; acts on neurotransmitters | Stimulant effects; potential therapeutic uses |

| 4-Chloro-4'-pyrrolidinomethyl benzophenone | Contains a chlorine atom; similar structure | Investigated for similar biological interactions |

| 4-Methylbenzophenone | Lacks pyrrolidinomethyl group; simpler structure | Known for UV-filtering properties in cosmetics |

Neurotransmitter Interaction Studies

Recent studies have focused on the interaction of 4-MPB with various neurotransmitter receptors. For example, it has shown affinity towards dopamine D2 receptors, which are crucial in the modulation of mood and cognition. In vitro assays demonstrated that 4-MPB enhances dopamine release in neuronal cultures, suggesting its potential as an antidepressant or cognitive enhancer.

Cholinesterase Inhibition

Cholinesterases are enzymes that break down acetylcholine, a key neurotransmitter involved in memory and learning. Inhibitors of these enzymes are being explored for Alzheimer's disease treatment. Preliminary studies indicate that 4-MPB may possess cholinesterase inhibitory activity, which could enhance cholinergic signaling in the brain.

Safety and Toxicological Profile

While the therapeutic potential of 4-MPB is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to neurotoxicity and other adverse effects. Therefore, ongoing research is essential to establish safe dosage levels and understand the long-term implications of its use.

Propiedades

IUPAC Name |

(4-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFCJRMAWOOWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642731 | |

| Record name | (4-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-95-6 | |

| Record name | Methanone, (4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.